molecular formula C22H23N3O3S B2476978 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide CAS No. 899987-28-1

2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide

Cat. No. B2476978
M. Wt: 409.5
InChI Key: BCCFFVNIKBDWBP-UHFFFAOYSA-N
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Description

This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. Unfortunately, the exact synthesis process for this specific compound is not available in the retrieved papers .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple functional groups. The exact structure is not available in the retrieved papers .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are crucial in medicinal chemistry due to their presence in numerous biologically active molecules. The synthesis of these compounds often involves the use of furan derivatives as key intermediates. Research has shown that furan derivatives, such as furan-2-ylmethyl, are important building blocks for constructing molecules containing pyrimidine and other heterocyclic fragments. These compounds exhibit potential biological activities, including plant-growth regulatory activity (Aniskova, Grinev, & Yegorova, 2017).

Ring Transformation and Heteroaromatic Decarboxylative Reactions

The transformation of furan derivatives into other heterocyclic rings, such as oxazinones and pyrimidinones, has been studied. This conversion is achieved through reactions involving furan-2-ylmethylene derivatives, demonstrating the versatility of furan compounds in synthesizing a wide range of heterocyclic structures (Hashem et al., 2017; Ramadan et al., 2017). Furthermore, furan-2-ylmethyl derivatives undergo decarboxylative Claisen rearrangement, yielding heteroaromatic products, highlighting their potential in the synthesis of complex heterocyclic systems (Craig et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the retrieved papers .

properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c26-20(23-12-11-16-6-2-1-3-7-16)15-29-21-18-9-4-10-19(18)25(22(27)24-21)14-17-8-5-13-28-17/h1-3,5-8,13H,4,9-12,14-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCFFVNIKBDWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCCC3=CC=CC=C3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide

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